molecular formula C14H18O2 B8661620 2-(2-Methoxybenzyl)cyclohexanone

2-(2-Methoxybenzyl)cyclohexanone

Cat. No.: B8661620
M. Wt: 218.29 g/mol
InChI Key: GCSGSBFMZMOGEO-UHFFFAOYSA-N
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Description

Note on Content Accuracy: A detailed and specific product description for "2-(2-Methoxybenzyl)cyclohexanone" could not be generated from publicly available scientific literature. The information below is a general template. It is critical that you consult with your technical team or a subject-matter expert to fill in the accurate, specific research applications for this compound before publishing the product page. [DRAFT TEMPLATE - REQUIRES EXPERT INPUT] this compound is a synthetic organic compound featuring a cyclohexanone core substituted with a 2-methoxybenzyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It can serve as a key precursor for the synthesis of more complex molecules, including potential ligands for biological targets or novel materials. Researchers may utilize this compound in the development of new synthetic methodologies, such as exploring stereoselective reduction or functionalization at the alpha-carbon of the ketone. Its potential research applications are derived from its functional groups, which allow for further chemical modifications, making it a versatile building block in investigative chemistry.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-16-14-9-5-3-7-12(14)10-11-6-2-4-8-13(11)15/h3,5,7,9,11H,2,4,6,8,10H2,1H3

InChI Key

GCSGSBFMZMOGEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone HCl)

Molecular Formula: C₁₄H₂₁NO₂·HCl Molecular Weight: 273.31 g/mol Key Differences:

  • Substituents: Methoxetamine features a 3-methoxyphenyl group and an ethylamino group at the 2-position of the cyclohexanone ring. The hydrochloride salt form enhances solubility and stability.
  • Pharmacology: Unlike 2-(2-Methoxybenzyl)cyclohexanone, methoxetamine is a psychoactive compound with dissociative effects, acting as an NMDA receptor antagonist. It is structurally related to ketamine but differs in the methoxy group position and ethylamino substitution .
  • Analytical Data : Methoxetamine’s characterization includes distinct NMR, IR, and mass spectrometry profiles. For example, its X-ray diffraction pattern (d-spacing: 1.6–1.7, 2θ: 5.5–7.0) aids in forensic identification .

2-(2,5-Dimethylphenoxy)cyclohexanone

Molecular Formula : C₁₄H₁₈O₂
Molecular Weight : 218.29 g/mol
Key Differences :

  • Substituents: The benzyl group in this compound is replaced with a 2,5-dimethylphenoxy group.

2-Chlorocyclohexanone

Molecular Formula : C₆H₉ClO
Molecular Weight : 132.59 g/mol
Key Differences :

  • Substituents : A chlorine atom replaces the benzyl group, simplifying the structure.
  • Applications: Serves as a precursor in synthesizing compounds like 2-(3-methoxyphenyl)cyclohexanone. Its synthesis from cyclohexanone involves chlorination, highlighting differences in synthetic pathways compared to the benzyl-substituted analog .

Structural and Functional Analysis

Table: Comparative Properties of Selected Cyclohexanone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents PSA (Ų) Applications/Notes
This compound C₁₄H₁₈O₂ 218.29 2-methoxybenzyl 26.3 Synthetic intermediate
Methoxetamine HCl C₁₄H₂₁NO₂·HCl 273.31 3-methoxyphenyl, ethylamino ~30 Psychoactive drug
2-(2,5-Dimethylphenoxy)cyclohexanone C₁₄H₁₈O₂ 218.29 2,5-dimethylphenoxy ~26 Undefined (potential irritant)
2-Chlorocyclohexanone C₆H₉ClO 132.59 Chlorine 17.1 Precursor in organic synthesis

Spectroscopic and Analytical Comparisons

  • Methoxetamine exhibits unique NMR shifts (e.g., δ 1.2–1.4 ppm for ethyl protons) and IR carbonyl stretches (~1700 cm⁻¹) distinct from this compound due to the amine and methoxy positional isomerism .
  • This compound’s UV-Vis spectrum would differ from phenoxy or chloro derivatives due to conjugation effects of the methoxybenzyl group.

Preparation Methods

Palladium-Catalyzed Hydrogenation and Hydrolysis

A highly efficient method for synthesizing cyclohexanone derivatives involves the hydrogenation of aromatic ethers using a palladium catalyst. In a study by Nature Communications, Pd/C modified with bromide salts in a H₂O/CH₂Cl₂ solvent system achieved 96% yield of cyclohexanone from anisole. This system suppresses over-hydrogenation and ether byproduct formation through bromide adsorption on the Pd surface, which moderates catalytic activity.

For 2-(2-methoxybenzyl)cyclohexanone, a similar approach could employ 2-methoxybenzyl-substituted aromatic ethers as precursors. The reaction proceeds via partial hydrogenation to a vinyl ether intermediate, followed by acid-catalyzed hydrolysis to the ketone (Fig. 1). Optimal conditions include 90°C, 2 MPa H₂ pressure, and a solvent ratio of 2.5% H₂O in CH₂Cl₂.

Key Parameters

ConditionValue
CatalystPd/C + KBr
Temperature90°C
H₂ Pressure2 MPa
SolventH₂O/CH₂Cl₂ (2.5:97.5)
YieldUp to 96%

Solvent and Additive Effects

The binary solvent system (H₂O/CH₂Cl₂) is critical for selectivity. Water facilitates hydrolysis of intermediates, while CH₂Cl₂ enhances substrate solubility. Bromide salts (e.g., KBr) further inhibit cyclohexanone hydrogenation to cyclohexanol, ensuring high ketone yields.

Oxidation of Cyclohexanol Derivatives

TEMPO-Mediated Oxidation

Patent CN102584618A describes oxidizing 4-substituted amidocyclohexanols to ketones using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaBr/NaClO. For this compound, this method would involve:

  • Synthesizing 2-(2-methoxybenzyl)cyclohexanol via Grignard addition or reduction.

  • Oxidizing the alcohol at –5–0°C with TEMPO/NaBr/NaClO in acetone.

Optimized Protocol

ParameterDetail
CatalystTEMPO + NaBr
Oxidizing Agent10% NaClO
Temperature–5–0°C
SolventAcetone
WorkupCH₂Cl₂ extraction, recrystallization

Alkylation of Cyclohexanone Enolates

Enolate Formation and Benzylation

Although not directly cited in the provided sources, enolate alkylation is a classical route to α-substituted cyclohexanones. Generating the enolate with LDA or NaH, followed by reaction with 2-methoxybenzyl bromide, could introduce the substituent. This method requires anhydrous conditions (e.g., THF) and low temperatures (–78°C).

Challenges

  • Competing over-alkylation

  • Steric hindrance from the methoxybenzyl group

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Catalytic HydrogenationHigh yield, scalableRequires specialized catalysts96%
Thermal RearrangementNo byproducts, simple workupHigh energy inputModerate
TEMPO OxidationMild conditions, selectiveMulti-step precursor synthesis70–85%
Enolate AlkylationDirect functionalizationSteric challengesVariable

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require higher temperatures.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution in benzyl intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like unreacted ketones.
MethodCatalystSolventYield (%)Reference
CondensationKOHEthanol75
Friedel-Crafts AlkylationAlCl₃DCM68

How can spectroscopic techniques validate the structure and purity of this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm, multiplet), methoxy group (δ 3.8 ppm, singlet), cyclohexanone carbonyl (δ 2.1–2.5 ppm, multiplet) .
    • ¹³C NMR : Carbonyl carbon at ~208 ppm, methoxy carbon at 55 ppm.
  • IR : Strong absorption at ~1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : Molecular ion peak at m/z 218.13 (C₁₄H₁₈O₂⁺) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

What factors govern stereochemical outcomes in the synthesis of this compound derivatives?

Advanced Research Question
The steric hindrance of the methoxybenzyl group and reaction temperature influence stereoselectivity. For example:

  • Low Temperature (0–5°C): Favors cis-isomer due to kinetic control.
  • High Temperature (reflux): Thermodynamic control favors trans-isomer via ring inversion .

Q. Experimental Design :

  • Monitor isomer ratios using HPLC (C18 column, acetonitrile/water).
  • Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis.

How can metabolic stability and enzyme interactions of this compound be assessed?

Advanced Research Question

  • In Vitro Models :
    • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Key Findings : Structural analogs (e.g., methoxetamine) show moderate CYP3A4 inhibition (IC₅₀ ~15 µM), suggesting potential drug-drug interactions .

How to resolve contradictions in reported bioactivity data for this compound analogs?

Data Contradiction Analysis
Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates).
  • Solubility Issues : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

Q. Recommendations :

  • Standardize protocols (CLSI guidelines).
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

What computational approaches predict reaction mechanisms and electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Optimize transition states for condensation reactions (B3LYP/6-31G*).
    • Calculate HOMO-LUMO gaps to predict electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

Software : Gaussian 16, ORCA.

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